DL-Lysine-1,2-13C2 dihydrochloride
Description
Significance of Stable Isotope Tracers in Contemporary Biochemistry
In modern biochemistry, stable isotope tracers are indispensable tools for a wide range of applications. maastrichtuniversity.nl They allow for the precise tracking of metabolic fluxes, helping to elucidate the complex network of reactions that constitute cellular metabolism. nih.govfiveable.me This is particularly crucial in understanding metabolic reprogramming in diseases like cancer. mdpi.com Furthermore, stable isotope labeling is instrumental in quantitative proteomics, enabling the accurate measurement of protein turnover rates and the identification of post-translational modifications. nih.govmsbioworks.com The use of labeled amino acids, for instance, has provided deep insights into the dynamics of muscle protein synthesis and breakdown. technologynetworks.com
Historical Evolution of Isotopic Labeling Methodologies for Biomolecules
The use of isotopes in biochemical research dates back several decades, with early work laying the foundation for the sophisticated techniques used today. nih.gov The development of mass spectrometry was a pivotal moment, providing the means to detect and quantify the subtle mass differences between labeled and unlabeled molecules. nih.gov Initially, radioactive isotopes were more common, but the safety and stability of non-radioactive isotopes, like carbon-13, have led to their widespread adoption, especially in human studies. nih.govnih.gov Over the years, methodologies have evolved from simple tracer experiments to complex techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which allows for the comparison of protein abundances between different cell populations. msbioworks.comnih.gov
Fundamental Principles of Carbon-13 Isotopic Enrichment
Carbon-13 (¹³C) is a naturally occurring stable isotope of carbon, making up about 1.1% of all carbon on Earth. chemlin.orgwikipedia.org Isotopic enrichment is the process of increasing the concentration of ¹³C in a compound beyond its natural abundance. chemlin.org This is typically achieved through physical methods like cryogenic distillation of carbon-containing compounds such as carbon monoxide or methane. chemlin.orgtn-sanso.co.jp The enriched ¹³C is then incorporated into a desired molecule through chemical synthesis. chemlin.org When a ¹³C-labeled compound is introduced into a biological system, it is processed in the same manner as its unlabeled counterpart. technologynetworks.com Analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can then distinguish the labeled molecules, allowing researchers to track their fate. wikipedia.orgirisotope.com
Overview of DL-Lysine-1,2-13C2 Dihydrochloride (B599025) as a Research Probe
DL-Lysine-1,2-¹³C₂ dihydrochloride is a specific type of isotopically labeled amino acid. sigmaaldrich.comsigmaaldrich.com In this compound, the two carbon atoms at the 1 and 2 positions of the lysine (B10760008) backbone are replaced with the ¹³C isotope. sigmaaldrich.com The "DL" indicates that it is a racemic mixture, containing both the D- and L-isomers of lysine. The dihydrochloride form enhances its stability and solubility.
This particular labeled lysine serves as a powerful research probe for several reasons. Lysine is an essential amino acid, meaning it must be obtained from the diet and is a fundamental building block of proteins. medchemexpress.com By introducing DL-Lysine-1,2-¹³C₂ dihydrochloride into a system, researchers can trace the incorporation of lysine into newly synthesized proteins. The specific labeling at the C1 and C2 positions provides a distinct mass shift that is readily detectable by mass spectrometry. sigmaaldrich.com This enables precise quantification of protein synthesis and turnover. Furthermore, studying the metabolic fate of the labeled lysine can provide insights into lysine catabolism pathways in various tissues. nih.gov
Research Applications and Findings
The use of ¹³C labeled lysine, including DL-Lysine-1,2-¹³C₂ dihydrochloride, has been instrumental in a variety of research areas. In proteomics, it is a cornerstone of quantitative studies, allowing for the accurate measurement of changes in protein expression under different conditions. nih.govpnas.org For example, it has been used to identify and quantify post-translational modifications on lysine residues, which play a crucial role in regulating protein function. nih.gov In metabolic research, labeled lysine helps to trace the intricate pathways of amino acid metabolism and its interplay with other metabolic processes. nih.gov Studies using labeled lysine in animal models have been crucial for understanding protein dynamics in whole organisms. msbioworks.com
Table 1: Properties of DL-Lysine-1,2-13C2 Dihydrochloride
| Property | Value |
|---|---|
| CAS Number | 286437-16-9 sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C₆H₁₆Cl₂N₂O₂ |
| Molecular Weight | 221.09 g/mol sigmaaldrich.comnih.gov |
| Isotopic Purity | 99 atom % ¹³C sigmaaldrich.comresearchscientific.co.uk |
| Mass Shift | M+2 sigmaaldrich.com |
| Physical Form | Solid sigmaaldrich.com |
| Melting Point | 190 °C sigmaaldrich.com |
Data sourced from public chemical databases.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,6-diamino(1,2-13C2)hexanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i5+1,6+1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBURJFZIMRPCZ-IPZVDCBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[13CH]([13C](=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583875 | |
| Record name | (1,2-~13~C_2_)Lysine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286437-16-9 | |
| Record name | (1,2-~13~C_2_)Lysine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Isotopic Fidelity of Dl Lysine 1,2 13c2 Dihydrochloride
Strategies for the Synthesis of Site-Specific 13C-Labeled Lysine (B10760008)
The synthesis of lysine with site-specific carbon-13 (¹³C) enrichment can be achieved through both chemical and enzymatic routes. The choice of strategy depends on factors such as the desired labeling pattern, stereochemical purity, and scalability.
Chemical Synthesis Pathways for DL-Lysine-1,2-13C2 Dihydrochloride (B599025)
While specific, detailed chemical synthesis pathways for DL-Lysine-1,2-¹³C₂ dihydrochloride are not extensively published in readily available literature, the synthesis can be approached through established methods of amino acid synthesis, adapted for the introduction of isotopic labels. A plausible retro-synthetic analysis would involve the use of a ¹³C-labeled starting material that can be elaborated to form the lysine backbone with the labels at the C1 and C2 positions.
One potential, though not explicitly detailed in the provided search results, could involve a variation of the Strecker synthesis or a malonic ester synthesis, starting with a precursor already containing the adjacent ¹³C labels. For instance, a doubly labeled cyanide (¹³CN) and a labeled aldehyde or halide could be employed to construct the α-amino acid framework.
The synthesis of isotopically labeled amino acids often involves multi-step processes. For example, the synthesis of 4-thia-[6-¹³C]lysine from [2-¹³C]glycine involves the formation of five intermediates, highlighting the complexity that can be involved in these synthetic routes. nih.gov
Enzymatic Synthesis and Derivatization for Isotopic Labeling
Enzymatic methods offer high stereospecificity and can be used to produce enantiomerically pure L- or D-amino acids. While the target compound is a racemic mixture (DL-), enzymatic reactions can be a key step in producing a chiral precursor that is later racemized.
Lysine biosynthesis in microorganisms occurs through two primary pathways: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. scispace.com By providing ¹³C-labeled precursors in the growth media of engineered microorganisms, it is possible to produce L-lysine with specific labeling patterns. nih.gov For instance, feeding bacteria with specifically labeled lactate, succinate, or acetate (B1210297) can result in the incorporation of ¹³C at various positions in the amino acid backbone. nih.gov
Furthermore, enzymes can be used to modify existing amino acids. For example, a two-enzyme cascade system using lysine racemase and lysine decarboxylase has been developed for the production of D-lysine from L-lysine. mdpi.com Such enzymatic systems could potentially be adapted to work with isotopically labeled substrates.
Stereochemical Considerations in DL-Lysine Synthesis and Racemization
The synthesis of DL-lysine requires either a non-stereoselective synthesis or the racemization of an enantiomerically pure starting material. Chemical racemization of L-lysine is an essential step in some industrial processes, for example, in the synthesis of acetylsalicylic acid lysinate where the racemic salt exhibits better physical properties. epa.gov
Methods for the racemization of L-lysine have been developed, including treatment with acids like phosphoric acid or acetic acid. epa.gov A patented method describes the racemization of chiral lysine salts by heating in an aqueous acetic acid solution with a catalyst such as salicylaldehyde (B1680747) or benzaldehyde. google.com This process can achieve a high racemization rate, yielding DL-lysine with high purity. google.com
Alternatively, enzymatic racemization is possible. Lysine racemase, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, can interconvert L- and D-lysine. mdpi.com This enzymatic approach can be part of a cascade system for producing specific enantiomers or, in this case, could be used to generate the desired racemic mixture from a labeled L-lysine precursor. mdpi.com
Quality Control and Isotopic Purity Assessment in Labeled Amino Acid Synthesis
The quality control of isotopically labeled compounds is crucial to ensure their suitability for research. The primary parameters of interest are chemical purity, stereoisomeric purity, and, most importantly, isotopic purity (the percentage of molecules that contain the desired isotope at the specified position) and enrichment (the abundance of the isotope at a given position).
Mass spectrometry (MS) is a primary tool for determining isotopic purity. High-resolution mass spectrometry can distinguish between molecules with different isotopic compositions. Isotope dilution mass spectrometry (IDMS) is a highly accurate method for quantifying isotopically labeled compounds. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique. ¹³C-NMR can directly confirm the position of the ¹³C labels within the molecule and can also be used to assess isotopic enrichment.
For stereoisomeric purity, chiral chromatography techniques, such as gas chromatography-mass spectrometry (GC-MS) with a chiral column, can be used to separate and quantify the D- and L-enantiomers. epa.gov
A certificate of analysis for a similar compound, L-Lysine-¹³C₆,¹⁵N₂ Hydrochloride, demonstrates the level of detail required for quality control, including purity assessment by HPLC, NMR, and mass spectrometry to confirm the structure and isotopic enrichment. lgcstandards.com
Production Scalability for DL-Lysine-1,2-13C2 Dihydrochloride
The scalability of the synthesis of DL-Lysine-1,2-¹³C₂ dihydrochloride is a critical consideration for its commercial availability and use in large-scale studies.
Chemical synthesis methods can often be scaled up, but this may require optimization of reaction conditions to maintain yield and purity. Patented methods for the racemization of lysine suggest that large-scale production is feasible. google.com
Biosynthetic production using fermentation technology is inherently scalable. The production of amino acids by engineered microorganisms is a well-established industrial process. For example, an efficient and scalable synthesis of 1,5-diamino-2-hydroxy-pentane from L-lysine has been demonstrated using engineered E. coli in a 5-L fermenter, showcasing the potential for large-scale biocatalytic production of lysine derivatives. nih.gov This suggests that the production of labeled L-lysine as a precursor for the DL-racemate is also scalable.
Mechanistic Insights Through Isotopic Tracing with Dl Lysine 1,2 13c2 Dihydrochloride
Elucidation of Lysine-Specific Metabolic Pathways
The strategic placement of the 13C labels on the first and second carbons of the lysine (B10760008) backbone in DL-Lysine-1,2-13C2 dihydrochloride (B599025) is particularly advantageous for studying the initial steps of its metabolic processing.
Investigating Lysine Catabolism and Anabolism through 13C-Labeling
Lysine, an essential amino acid in mammals, cannot be synthesized de novo and its levels are controlled by dietary intake and catabolism. The primary route for lysine degradation in animals is the saccharopine pathway, which predominantly occurs in the liver. This pathway involves the condensation of lysine with α-ketoglutarate to form saccharopine, a reaction that retains the first and second carbon atoms of lysine.
By introducing DL-Lysine-1,2-13C2 dihydrochloride, researchers can trace the labeled carbons as they flow through this pathway. Mass spectrometry analysis of tissue or cell extracts can identify and quantify the M+2 isotopologues of downstream metabolites. For example, the detection of 13C2-labeled saccharopine and its subsequent metabolite, α-aminoadipate-δ-semialdehyde, would confirm the activity of this pathway.
In organisms with alternative lysine degradation routes, such as certain bacteria, this tracer can be equally insightful. Some bacteria utilize pathways involving 5-aminopentanoate or 2-aminoadipate. Tracking the 13C2 label can reveal whether these pathways are active and can help quantify the flux through each competing route.
Illustrative Research Findings: Tracing Lysine Catabolites
A hypothetical study in hepatocytes cultured with this compound could yield data similar to the table below, demonstrating the appearance of the 13C2 label in key catabolic intermediates.
| Metabolite | Isotopic Enrichment (M+2 / (M+M+2)) % |
| Saccharopine | 45.8% |
| α-Aminoadipic acid | 38.2% |
| Glutaryl-CoA | 35.5% |
This table is illustrative, based on typical enrichment patterns seen in stable isotope tracing experiments, to demonstrate how this compound would be used to quantify flux through the saccharopine pathway.
Tracing Lysine Incorporation into Protein Synthesis
One of the fundamental roles of lysine is its incorporation into polypeptide chains during protein synthesis. The use of 13C-labeled amino acids has become a cornerstone of proteomics research, allowing for the study of protein dynamics. When this compound is supplied to cells or organisms, it is charged onto its corresponding tRNA and subsequently incorporated into newly synthesized proteins.
After a period of labeling, proteins can be isolated, hydrolyzed back into their constituent amino acids, and analyzed by mass spectrometry. The ratio of labeled (M+2) to unlabeled (M) lysine provides a direct measure of the extent to which new proteins have been synthesized during the experimental timeframe. This technique is invaluable for understanding how different physiological states or treatments affect the synthesis of specific proteins or the entire proteome.
Contribution to Amino Acid and Protein Turnover Studies
The dynamic nature of proteins, constantly being synthesized and degraded, is central to cellular health, adaptation, and disease. This compound is a key component in methods designed to measure these dynamics with high precision.
Quantification of Protein Synthesis Rates Utilizing this compound
Stable isotope labeling is a powerful method for determining protein synthesis rates in vivo and in vitro. By introducing a known amount of this compound into the system, it acts as an internal standard. The rate of its incorporation into a specific protein is proportional to that protein's synthesis rate. The fractional synthesis rate (FSR) of a protein can be calculated by measuring the enrichment of 13C2-lysine in the protein over time relative to the enrichment of the precursor pool (e.g., plasma or intracellular free lysine).
The formula for FSR is often expressed as: FSR (%/day) = (E_protein / E_precursor) * (1 / t) * 100 Where E_protein is the enrichment of 13C2-lysine in the protein, E_precursor is the enrichment in the precursor pool, and t is the labeling time in days.
Illustrative Data: Albumin Synthesis Rate
The following table illustrates how data from a study using this compound might be used to calculate the synthesis rate of albumin, a key plasma protein.
| Time Point | Plasma Free 13C2-Lysine Enrichment (E_precursor) | Albumin-Bound 13C2-Lysine Enrichment (E_protein) |
| 6 hours | 10.5% | 1.2% |
| 12 hours | 10.2% | 2.5% |
| 24 hours | 9.8% | 5.0% |
This table provides an example of the data collected in a typical protein synthesis study. Using the 24-hour time point and the average precursor enrichment, one can calculate the fractional synthesis rate of albumin.
Analysis of Protein Degradation Dynamics via Isotopic Dilution
Measuring protein degradation is inherently more complex than synthesis. Isotopic dilution is a classic and robust method to tackle this challenge. In a "pulse-chase" experiment, a biological system is first "pulsed" with this compound to label a cohort of proteins. The labeled tracer is then removed and replaced with unlabeled lysine (the "chase").
The rate at which the 13C2-lysine enrichment within a protein pool decreases over time is a direct measure of that protein's degradation rate. As labeled proteins are broken down, the labeled lysine is released and diluted by the unlabeled pool, while new synthesis incorporates only unlabeled lysine. This decay curve of the isotopic enrichment allows for the calculation of the protein's half-life and fractional catabolic rate.
Intermediary Metabolism and Carbon Flow Mapping
While the primary fate of lysine is protein synthesis, its catabolism feeds into central carbon metabolism. The breakdown of lysine via the saccharopine pathway ultimately yields acetyl-CoA, which can enter the tricarboxylic acid (TCA) cycle. However, because the decarboxylation steps in this pathway lead to the loss of the first carbon atom of lysine, the 1,2-13C2 label provides specific insights.
When this compound is catabolized, the second carbon (C2) is retained and eventually becomes one of the carbons in acetyl-CoA. This 13C-labeled acetyl-CoA can then enter the TCA cycle. By analyzing the isotopologue distribution in TCA cycle intermediates like citrate (B86180), succinate, and malate, researchers can trace the contribution of lysine to cellular energy production and biosynthetic pathways. For instance, finding a single 13C label (M+1) in these intermediates would indicate the influx of carbon from lysine catabolism. Studies using uniformly labeled 13C6-lysine have shown that lysine can be a substrate for the TCA cycle, and the 1,2-13C2 tracer would allow for a more refined analysis of the specific carbon transitions involved.
Tracing Carbon Fluxes through Central Metabolic Pathways (e.g., TCA Cycle)
This compound serves as a valuable tracer for probing the activity of the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. While lysine itself is an essential amino acid and does not directly enter the TCA cycle in its entirety, its catabolism can contribute labeled carbons to the cycle's intermediates. The breakdown of lysine can generate acetyl-CoA, which can then condense with oxaloacetate to form citrate, initiating the TCA cycle.
The specific labeling pattern of this compound is crucial. As the ¹³C atoms are located at the C1 and C2 positions, their entry into the TCA cycle via acetyl-CoA (a two-carbon unit) can be tracked. Mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy can then be used to detect the incorporation of these heavy carbon isotopes into TCA cycle intermediates such as citrate, α-ketoglutarate, succinate, fumarate, and malate. nih.govmdpi.com The distribution of these isotopologues (molecules that differ only in their isotopic composition) provides a quantitative measure of the flux through the TCA cycle. mdpi.comnih.gov
For instance, a study investigating metabolic alterations in human monocytes under neuroinflammatory conditions utilized a similar approach with 1,2-¹³C2-glucose to trace carbon flux into the TCA cycle. nih.gov The detection of ¹³C-labeled citrate and other TCA intermediates confirmed the integration and conversion of the labeled substrate within the central metabolic pathway. nih.gov While this study used labeled glucose, the principle of tracing carbon atoms remains the same and can be applied to labeled lysine.
The rate of appearance and the specific labeling patterns of the TCA cycle intermediates can reveal important information about the cycle's activity. For example, a rapid and high enrichment of ¹³C in citrate would indicate a significant contribution of lysine catabolism to the acetyl-CoA pool feeding the TCA cycle. Conversely, a low level of enrichment might suggest that other substrates are the primary fuel for the cycle.
Table 1: Hypothetical Isotopologue Distribution in TCA Cycle Intermediates after Administration of this compound
| TCA Cycle Intermediate | M+0 (Unlabeled) | M+1 | M+2 |
| Citrate | 85% | 5% | 10% |
| α-Ketoglutarate | 88% | 4% | 8% |
| Succinate | 90% | 3% | 7% |
| Fumarate | 91% | 3% | 6% |
| Malate | 92% | 2% | 6% |
| Oxaloacetate | 87% | 4% | 9% |
This table presents a hypothetical scenario. Actual results would vary depending on the experimental conditions and the metabolic state of the cells.
Investigating Anaplerotic and Cataplerotic Reactions
The TCA cycle is not a closed loop; it is an amphibolic pathway, meaning it participates in both catabolism (breaking down molecules for energy) and anabolism (building up molecules for biosynthesis). youtube.com Intermediates of the TCA cycle can be siphoned off for the synthesis of other molecules in processes known as cataplerotic reactions. wikipedia.orgyoutube.com To maintain the cycle's integrity, these intermediates must be replenished through anaplerotic reactions. wikipedia.org
This compound can be instrumental in studying these anaplerotic and cataplerotic fluxes. The catabolism of lysine can contribute to the pool of TCA cycle intermediates, representing an anaplerotic input. For example, the breakdown of lysine can lead to the formation of α-ketoglutarate, an intermediate of the TCA cycle. By tracing the ¹³C label from lysine to α-ketoglutarate, researchers can quantify the contribution of lysine to the anaplerotic replenishment of the TCA cycle.
Conversely, the labeled intermediates of the TCA cycle can be traced as they are utilized in cataplerotic pathways. For instance, labeled oxaloacetate, derived indirectly from the labeled lysine, can be traced into the synthesis of aspartate or glucose (in gluconeogenesis). Similarly, labeled α-ketoglutarate can be traced into the synthesis of glutamate, proline, and arginine. youtube.com
A study on Corynebacterium glutamicum, an organism used for industrial lysine production, demonstrated the power of ¹³C-based metabolic flux analysis in understanding anaplerosis. nih.gov The study revealed that the in vivo reverse C4-decarboxylation flux at the anaplerotic node significantly decreased in parallel with increased lysine formation, highlighting the intricate regulation of these pathways. nih.gov
Exploring Metabolic Reprogramming in Cellular Systems
Cells can dynamically alter their metabolic pathways in response to changes in their environment or due to genetic mutations, a phenomenon known as metabolic reprogramming. This is a hallmark of many diseases, including cancer and neurodegenerative disorders. nih.govd-nb.info Isotopic tracers like this compound are invaluable tools for mapping these metabolic shifts.
This compound in Phenotypic Metabolic Analysis
Phenotypic metabolic analysis aims to characterize the metabolic state of a cell or organism as a whole. By introducing this compound and analyzing the distribution of the ¹³C label across a wide range of metabolites, researchers can obtain a snapshot of the active metabolic pathways. creative-proteomics.com This approach provides a functional readout of the cellular phenotype, complementing genomic and proteomic data.
For example, in cancer cells, there is often a significant reprogramming of metabolism to support rapid proliferation. d-nb.info Tracing studies with labeled amino acids like glutamine have been instrumental in uncovering these changes, such as the increased reliance on glutamine for lipogenesis via reductive carboxylation. d-nb.info Similarly, this compound can be used to investigate how lysine metabolism is altered in cancer and other diseases. A study on Myc-induced metabolic reprogramming in B-cells showed that ectopic Myc expression significantly impacted amino acid fluxes, including a strong upregulation of glutamine consumption. vanderbilt.edu
The data obtained from such tracing experiments can be used to build comprehensive metabolic models that quantify the fluxes through various pathways. nih.gov These models can then be used to predict how the metabolic network will respond to perturbations, such as drug treatments.
Table 2: Example of Metabolic Flux Changes in Response to a Stimulus as Traced by this compound
| Metabolic Pathway | Flux in Control Cells (Relative Units) | Flux in Stimulated Cells (Relative Units) | Fold Change |
| Lysine catabolism to Acetyl-CoA | 10 | 25 | 2.5 |
| TCA Cycle | 50 | 75 | 1.5 |
| Anaplerosis from Lysine | 5 | 15 | 3.0 |
| Fatty Acid Synthesis (from Lysine-derived carbons) | 2 | 8 | 4.0 |
This table illustrates how data from isotopic tracing can quantify changes in metabolic pathway activity.
Identifying Novel Biochemical Pathways and Branch Points
Beyond quantifying fluxes through known pathways, isotopic tracing with specifically labeled substrates like this compound can lead to the discovery of novel biochemical pathways and branch points. nih.govnih.gov When the observed labeling patterns in metabolites cannot be explained by established metabolic routes, it suggests the existence of alternative or previously unknown reactions.
The specific placement of the ¹³C labels in this compound is particularly advantageous for this purpose. Singly or specifically labeled carbon substrates are often more informative for detecting novel pathways than uniformly labeled ones because they can help to elucidate unique molecular structures and reaction stereochemistry. nih.govnih.gov
For instance, if the ¹³C label from the C2 position of lysine appears in a metabolite where it is not predicted to be based on known pathways, it would warrant further investigation into the enzymatic reactions responsible for this unexpected carbon rearrangement. This approach has been successfully used to discover new enzymatic functions in various organisms. nih.govresearchgate.net
The process involves growing cells on the labeled substrate, analyzing the labeling patterns of key metabolites (often proteinogenic amino acids) using techniques like GC-MS, and then tracing the carbon transitions to either confirm proposed pathways or identify discrepancies that point to new biochemistry. nih.govnih.gov
Applications in Advanced Omics Research Using Dl Lysine 1,2 13c2 Dihydrochloride
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and its Variants
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique used for accurate protein quantification. chempep.com The method involves growing cells in media containing either "light" (natural) or "heavy" (stable isotope-labeled) amino acids. chempep.com As cells grow and synthesize proteins, they incorporate these amino acids into their proteome. chempep.com This allows for the differentiation of protein populations from different experimental conditions by mass spectrometry. chempep.comnih.gov
Application of DL-Lysine-1,2-13C2 Dihydrochloride (B599025) in SILAC Proteomics
DL-Lysine-1,2-13C2 dihydrochloride serves as a "heavy" amino acid in SILAC experiments. Lysine (B10760008) is an ideal amino acid for SILAC because it is essential for most mammalian cells and trypsin, a commonly used enzyme in proteomics, cleaves proteins specifically at lysine and arginine residues. nih.govisotope.com This ensures that the vast majority of peptides analyzed by mass spectrometry will contain a labeled amino acid, allowing for accurate quantification. isotope.com
In a typical SILAC experiment, one population of cells is grown in a "light" medium containing natural lysine, while another is grown in a "heavy" medium supplemented with this compound. chempep.comyoutube.com The two carbon-13 isotopes in this compound result in a predictable mass shift in the peptides containing this amino acid. sigmaaldrich.com After experimental treatment, the cell populations are combined, proteins are extracted and digested, and the resulting peptides are analyzed by mass spectrometry. chempep.comnih.gov The ratio of the intensities of the "heavy" and "light" peptide peaks directly corresponds to the relative abundance of the protein in the two cell populations. thermofisher.com
| Feature | Description |
| Principle | Metabolic incorporation of "heavy" labeled lysine into proteins for relative quantification by mass spectrometry. chempep.com |
| "Heavy" Amino Acid | This compound provides a distinct mass signature. sigmaaldrich.com |
| Enzymatic Digestion | Trypsin cleavage at lysine residues ensures most peptides are labeled. nih.gov |
| Quantification | The ratio of heavy to light peptide signals reflects relative protein abundance. thermofisher.com |
Advanced SILAC Strategies for Complex Biological Systems
The fundamental SILAC technique has been adapted and expanded to address more complex biological questions. These advanced strategies often utilize different isotopically labeled versions of lysine and other amino acids to enable multiplexing and the study of dynamic processes.
Pulsed SILAC (pSILAC): This variation involves introducing the labeled amino acid for a short period to monitor de novo protein synthesis rather than steady-state protein levels. wikipedia.org This allows researchers to study the rates of protein production and turnover in response to various stimuli. nih.gov
NeuCode SILAC: This technique uses amino acids with subtle mass differences due to the presence of extra neutrons, which can only be resolved by high-resolution mass spectrometers. wikipedia.org This approach increases the level of multiplexing possible, allowing for the comparison of more than two conditions simultaneously. wikipedia.org
Dynamic SILAC: This method involves switching cells from an unlabeled medium to a medium containing a heavy labeled amino acid and monitoring the incorporation of the label over time. thermofisher.com This provides insights into the kinetics and dynamics of the proteome, helping to understand how cells regulate processes like growth, differentiation, and stress response. thermofisher.com
Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. vanderbilt.edunih.gov By introducing a 13C-labeled substrate, such as a labeled amino acid, into a cell culture, researchers can trace the path of the carbon atoms through various metabolic pathways. nih.govplos.org The pattern of 13C incorporation into downstream metabolites provides a detailed map of the metabolic network's activity. plos.org
Steady-State 13C-MFA with this compound
In steady-state 13C-MFA, cells are cultured with a 13C-labeled substrate until they reach a metabolic and isotopic steady state. researchgate.netnih.gov This means that the concentrations of metabolites and the extent of 13C labeling within them are constant over time. researchgate.net this compound can be used as a tracer in these experiments to probe specific pathways involved in lysine metabolism.
The 13C-labeling patterns of proteinogenic amino acids, including lysine, are analyzed to deduce the intracellular fluxes. nih.gov This information is crucial for understanding cellular metabolism in various contexts, including the production of valuable biomolecules like lysine in industrial fermentation processes. nih.gov For example, studies in Corynebacterium glutamicum, a bacterium used for industrial lysine production, have utilized 13C-MFA to optimize production by identifying metabolic bottlenecks and understanding how different carbon sources affect lysine yield. nih.govnih.gov
| Research Finding | Organism | Significance |
| In vivo reverse C(4)-decarboxylation flux at the anaplerotic node significantly decreased in parallel with increased lysine formation. nih.gov | Corynebacterium glutamicum | Provided insights into metabolic shifts during lysine production. nih.gov |
| Flux through the pentose (B10789219) phosphate (B84403) pathway (PPP) was markedly decreased on fructose (B13574) compared to glucose, potentially explaining lower lysine yields. nih.gov | Corynebacterium glutamicum | Identified potential targets for metabolic engineering to improve lysine production on alternative carbon sources. nih.gov |
Isotopic Non-Stationary 13C-MFA for Dynamic Metabolic Processes
For many biological systems, especially in mammalian cells or for studying dynamic processes, achieving an isotopic steady state is not feasible or desirable. nih.govfrontiersin.org Isotopic Non-Stationary 13C-MFA (INST-MFA) addresses this by analyzing the transient labeling patterns of intracellular metabolites at multiple time points before an isotopic steady state is reached. researchgate.netnih.gov
This approach provides a more dynamic picture of metabolism and is particularly useful for studying systems that are not at a metabolic steady state or have slow metabolic rates. researchgate.net INST-MFA has been applied to investigate metabolic reprogramming in cancer cells and to study photosynthesis and photorespiration in plants. nih.govresearchgate.net While specific studies solely using this compound in INST-MFA are less documented, the principles of INST-MFA can be applied using any 13C-labeled tracer, including labeled lysine, to probe the dynamics of specific pathways.
Multi-Substrate Labeling Approaches in MFA
To obtain a more comprehensive view of metabolic fluxes, researchers often employ multi-substrate labeling strategies. This involves using multiple 13C-labeled substrates simultaneously or in parallel experiments. vanderbilt.edu For instance, a study might use both [1,2-13C2]glucose and a labeled amino acid like this compound. This approach can provide more constraints on the metabolic model, leading to a more accurate and resolved flux map. vanderbilt.edunih.gov The use of multiple tracers is now widely accepted as a way to increase the precision of MFA experiments. vanderbilt.edu
Integrating Isotopic Tracing with Other 'Omics' Technologies
The integration of stable isotope tracing with other 'omics' disciplines, such as proteomics, transcriptomics, and metabolomics, offers a powerful framework for a systems-level understanding of complex biological processes. nygen.io While individual 'omics' approaches provide static snapshots of cellular components, isotopic tracing introduces a dynamic dimension by tracking the metabolic fate of labeled substrates over time. nih.govspringernature.com This synergy allows researchers to move beyond simple quantification of molecules to elucidating the regulatory interactions that span different biomolecular classes. nih.gov For instance, combining metabolomic and transcriptomic data from isotopic tracing experiments can reveal how changes in metabolite levels, induced by a specific stimulus, correlate with gene expression patterns. nih.gov This integrated approach is crucial for building comprehensive models of metabolic networks, identifying key regulatory nodes, and understanding how these networks are rewired in various physiological and pathological states. nygen.ioacs.org
Metabolomics Profiling with this compound Internal Standards
In mass spectrometry (MS)-based metabolomics, achieving accurate and reproducible quantification is a significant challenge due to variations in sample preparation and matrix effects, where other molecules in a sample can suppress or enhance the ionization of the target analyte. thermofisher.com The use of stable isotope-labeled internal standards is the gold standard for addressing these issues. thermofisher.com this compound serves as an ideal internal standard for the quantification of lysine.
Because it has the same chemical properties as its unlabeled counterpart, the labeled standard co-elutes during chromatographic separation. thermofisher.com However, due to the incorporation of two ¹³C atoms, it has a different mass-to-charge ratio (m/z) and can be distinguished by the mass spectrometer. thermofisher.comsigmaaldrich.com By adding a known amount of this compound to each sample before analysis, any variations introduced during sample processing or analysis will affect both the analyte and the standard equally. thermofisher.com The ratio of the peak area of the endogenous (unlabeled) lysine to the peak area of the labeled internal standard is then used for quantification. This ratio-based approach effectively normalizes the data, correcting for sample-to-sample variability and improving the accuracy and precision of the results. thermofisher.com
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 286437-16-9 sigmaaldrich.com |
| Linear Formula | H₂N(CH₂)₄¹³CH(NH₂)¹³CO₂H·2HCl sigmaaldrich.com |
| Molecular Weight | 221.09 sigmaaldrich.com |
| Isotopic Purity | 99 atom % ¹³C sigmaaldrich.com |
| Mass Shift | M+2 sigmaaldrich.com |
Table 2: Example of Data Normalization Using an Internal Standard
This table illustrates how using the ratio of the analyte to the internal standard corrects for variations in instrument response.
| Sample | Analyte (Lysine) Peak Area (Raw) | Internal Standard (¹³C₂-Lysine) Peak Area | Analyte/Internal Standard Ratio |
| Control 1 | 1,200,000 | 600,000 | 2.0 |
| Control 2 (with 10% ion suppression) | 1,080,000 | 540,000 | 2.0 |
| Treated 1 | 2,400,000 | 610,000 | 3.93 |
| Treated 2 (with 10% ion suppression) | 2,160,000 | 549,000 | 3.93 |
Data Integration Strategies for Multi-Omics Datasets
Integrating the large and heterogeneous datasets generated from isotopic tracing and other 'omics' platforms is a complex computational task that requires sophisticated strategies. rsc.org The goal of this integration is to combine complementary biological information to uncover novel insights into disease mechanisms, identify biomarkers, and discover new therapeutic targets. nygen.iofrontiersin.org Several strategies have been developed to merge these diverse data types, each with its own advantages and applications. nih.gov
These strategies can be broadly categorized as early, mixed/intermediate, and late integration. nih.gov
Early integration involves concatenating data from different 'omics' layers into a single, large matrix before applying machine learning models. nih.govnumberanalytics.com
Mixed or intermediate integration first transforms each 'omics' dataset into a new, often lower-dimensional, representation before combining them for downstream analysis. nih.gov This approach can help reduce noise and account for the different data types and sizes. nih.gov
Late integration involves analyzing each 'omics' dataset separately and then combining the final predictions or results. nih.gov
Network-based approaches are also commonly used, where data from different 'omics' platforms are represented as networks that can be integrated to reveal relationships and pathways. numberanalytics.com Computational tools such as mixOmics and Multi-Omics Factor Analysis (MOFA) have been developed to facilitate these integration methods. numberanalytics.com
Table 3: Overview of Multi-Omics Data Integration Strategies
| Integration Strategy | Description | Common Methods/Tools |
| Early Integration | Data from different 'omics' sources are concatenated into a single matrix for analysis. nih.gov | Concatenation, Joint Dimensionality Reduction nih.govnumberanalytics.com |
| Mixed/Intermediate Integration | Each 'omics' dataset is transformed or mapped to a new representation before being combined. nih.gov | Kernel-based methods, Graph-based methods, Deep Learning, MOFA nih.govnumberanalytics.com |
| Late Integration | Each 'omics' dataset is analyzed independently, and the resulting models or predictions are combined. nih.gov | Ensemble methods, Combination of p-values nih.gov |
| Network-Based Integration | 'Omics' data are represented as biological networks, which are then merged and analyzed to identify key pathways and modules. numberanalytics.com | Weighted Gene Co-expression Network Analysis (WGCNA), Pathway Analysis nygen.ionumberanalytics.com |
Analytical Techniques for Isotopic Enrichment Measurement
Mass Spectrometry-Based Detection of ¹³C-Labeled Lysine (B10760008) and Metabolites
Mass spectrometry (MS) stands as a cornerstone for the analysis of ¹³C-labeled compounds due to its high sensitivity and ability to differentiate between isotopes based on their mass-to-charge ratio. When coupled with chromatographic separation techniques, MS allows for the detailed analysis of complex biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Isotopomer Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of amino acid isotopomers, which are molecules that differ only in the position of their isotopes. For GC-MS analysis, amino acids, including lysine, must first be derivatized to make them volatile. ucdavis.edu A common derivatization method involves converting them into N-acetyl methyl esters (NACME) or tert-butyldimethylsilyl (TBDMS) derivatives. ucdavis.eduacs.org
Following derivatization, the sample is injected into the gas chromatograph, where the different amino acid derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column. ucdavis.edu The separated compounds then enter the mass spectrometer. In the context of ¹³C-labeled lysine, the mass spectrometer detects the mass shift caused by the presence of ¹³C atoms. By analyzing the fragmentation patterns of the derivatized lysine, researchers can determine the extent and position of ¹³C enrichment. nih.govnih.gov This approach has been successfully used to study lysine biosynthesis pathways in microorganisms. nih.gov
It is important to note that some amino acids can be degraded or altered during the necessary acid hydrolysis step prior to derivatization, which can limit the scope of GC-MS analysis in some applications. acs.orgucdavis.edu
| Parameter | Description | Reference |
|---|---|---|
| Derivatization | Conversion to N-acetyl methyl esters (NACME) or tert-butyldimethylsilyl (TBDMS) derivatives to increase volatility. | ucdavis.eduacs.org |
| GC Column | Typically a capillary column, such as a DB-5 or similar, for separation of amino acid derivatives. | acs.org |
| Ionization | Electron Ionization (EI) is commonly used, causing fragmentation of the molecules. | nih.gov |
| Detection | Mass analyzer detects the mass-to-charge ratio of the parent ion and its fragments, allowing for isotopomer distribution analysis. | nih.govnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling
Liquid chromatography-mass spectrometry (LC-MS) offers a significant advantage over GC-MS by often not requiring derivatization of the analytes, allowing for a more direct analysis of metabolites in their native form. nih.gov This is particularly useful for profiling a wide range of lysine metabolites in biological fluids like plasma. nih.gov
In an LC-MS system, the sample is first separated by high-performance liquid chromatography (HPLC). The choice of column and mobile phase is critical for resolving lysine and its various metabolic products. Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules like amino acids. The mass analyzer then detects the different metabolites based on their specific mass-to-charge ratios. The use of ¹³C-labeled lysine provides a distinct isotopic signature that allows for its metabolites to be clearly distinguished from the endogenous, unlabeled counterparts. msbioworks.com This technique has been instrumental in monitoring the time course of lysine degradation and the formation of metabolites such as saccharopine and aminoadipic acid. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Chromatography | High-Performance Liquid Chromatography (HPLC) with a suitable column for separating polar metabolites. | nih.gov |
| Ionization | Electrospray Ionization (ESI) is typically used for amino acids and their derivatives. | msbioworks.com |
| Detection | Mass spectrometry detection allows for the quantification of various lysine metabolites simultaneously without derivatization. | nih.gov |
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis
Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and structural information for the analysis of ¹³C-labeled compounds. In an MS/MS experiment, a specific ion of interest (the precursor ion) is selected in the first mass analyzer, fragmented, and then the resulting fragment ions (product ions) are analyzed in a second mass analyzer. nih.gov
This technique is invaluable for confirming the identity of metabolites and for pinpointing the location of the ¹³C label within the molecule. By comparing the fragmentation patterns of the labeled and unlabeled lysine and its metabolites, researchers can gain detailed insights into the metabolic transformations that have occurred. nih.gov For instance, the specific mass shifts in the fragment ions can reveal which parts of the lysine molecule have been retained or altered during metabolism. This level of detail is crucial for constructing accurate metabolic flux models. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C-Labeling Patterns
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the chemical environment of atomic nuclei. For the study of DL-Lysine-1,2-13C2 dihydrochloride (B599025), ¹³C-NMR is particularly powerful for determining the precise location and extent of isotopic enrichment.
¹³C-NMR for Positional Enrichment Determination
¹³C-NMR spectroscopy directly detects the ¹³C nucleus. The chemical shift of a ¹³C atom is highly sensitive to its local electronic environment, meaning that each carbon atom in a molecule like lysine will have a distinct resonance in the ¹³C-NMR spectrum. spectralservice.dechemicalbook.com When DL-Lysine-1,2-13C2 dihydrochloride is used, the signals corresponding to the C1 and C2 positions will be significantly enhanced due to the isotopic labeling.
By analyzing the integrals of the peaks in the ¹³C-NMR spectrum, the relative enrichment at each carbon position can be quantified. spectralservice.de This technique has been instrumental in elucidating the biosynthetic pathways of lysine, as different pathways result in distinct labeling patterns in the final product. nih.gov For example, studies have used ¹³C-labeled glucose and acetate (B1210297) to trace the flow of carbon atoms into the lysine backbone, with ¹³C-NMR revealing the specific positions that become enriched. nih.gov
Multi-Dimensional NMR in Protein Structure and Dynamics Studies
The use of ¹³C-labeled lysine extends beyond metabolic studies and into the realm of protein structural biology. When ¹³C-labeled lysine is incorporated into a protein, it serves as a valuable probe for multi-dimensional NMR experiments. bitesizebio.com These experiments, such as the [¹H, ¹³C]-HSQC (Heteronuclear Single Quantum Coherence), correlate the chemical shifts of directly bonded ¹H and ¹³C atoms, providing atomic-level resolution information about the protein. nih.gov
Pre-analytical Considerations and Sample Preparation for Isotopic Analysis
The accuracy of isotopic analysis of this compound heavily relies on meticulous pre-analytical considerations and sample preparation. These steps are fundamental to prevent degradation, contamination, and isotopic fractionation, ensuring the integrity of the sample for subsequent analysis. alexandraatleephillips.com
Proper sample collection and storage are paramount. For biological samples, this often involves immediate flash-freezing in liquid nitrogen and storage at -80°C to halt any enzymatic activity that could alter the lysine content or isotopic distribution. creative-proteomics.com For protein-bound lysine, hydrolysis is a necessary step to release the free amino acid. Acid hydrolysis is a common method, but it must be carefully controlled to avoid degradation of the amino acid. alexandraatleephillips.comgbiosciences.com It is also crucial to consider potential contamination from external sources of unlabeled lysine during sample handling and preparation. nih.gov
A critical consideration in studies using ¹³C-labeled tracers is the potential for metabolic scrambling, where the ¹³C atoms are incorporated into other molecules, and the presence of unlabeled variants of the target amino acid in the growth medium, which can dilute the enrichment level. nih.gov Furthermore, the presence of D-isomers of the labeled amino acid, which can arise as contaminants during manufacturing, can significantly affect the interpretation of results, particularly in studies where urine is used to reflect plasma enrichment. nih.gov
Derivatization Methods for Enhanced Mass Spectrometry Detection
To improve the sensitivity and chromatographic separation of lysine for mass spectrometry (MS) analysis, derivatization is often employed. creative-proteomics.comresearchgate.net This process involves chemically modifying the amino acid to enhance its ionization efficiency and, consequently, its detection by the mass spectrometer. researchgate.net
Several reagents are available for the derivatization of amino acids like lysine. Common methods include:
N(O,S)-ethoxycarbonyl ethyl ester formation: This is a rapid, one-step derivatization procedure performed at room temperature. researchgate.net
Propionylation: Using propionic anhydride (B1165640) to modify the ε-amine group of lysine. nih.gov
Triphenylphosphonium (TPP) derivatization: This method introduces a fixed positive charge, significantly enhancing sensitivity in MALDI-TOF MS. nih.gov
o-Phthalaldehyde (OPA): Used for fluorescence detection in HPLC. creative-proteomics.commaastrichtuniversity.nl
Fluorenylmethyloxycarbonyl chloride (FMOC-Cl): For UV/fluorescence detection. creative-proteomics.com
Dansyl chloride: Suitable for LC-MS or fluorescence detection. creative-proteomics.com
The choice of derivatization agent depends on the specific analytical platform and the research question. For instance, some derivatization methods can introduce a permanent positive charge, which is particularly beneficial for improving detection limits in mass spectrometry. researchgate.net
Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope dilution mass spectrometry (IDMS) is a reference technique for the absolute quantification of molecules, including lysine. nih.gov This method combines the high selectivity and sensitivity of mass spectrometry with the precision afforded by the use of an isotopically labeled internal standard. nih.gov
In this approach, a known amount of the isotopically labeled compound, in this case, this compound, is added to the sample. This labeled standard acts as an internal reference. nih.govsigmaaldrich.com Because the labeled and unlabeled forms of lysine are chemically identical, they behave similarly during sample preparation, chromatography, and ionization. nih.gov By measuring the ratio of the signal from the endogenous (unlabeled) lysine to the signal from the spiked (labeled) lysine, the absolute concentration of the endogenous lysine in the original sample can be accurately determined. nih.gov
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative proteomics and metabolomics as it corrects for sample loss during preparation and variations in instrument response. nih.govacs.org
Data Processing and Quality Assurance for Isotopic Labeling Data
The final step in the analytical workflow involves the processing and quality assurance of the acquired data to ensure the reliability of the isotopic enrichment measurements. This includes several critical procedures.
Data processing software is used to extract ion intensities from the raw mass spectrometry data. researchgate.net This involves identifying the peaks corresponding to the unlabeled (M+0) and the ¹³C-labeled (M+2) lysine. The software then calculates the isotopic distribution and the enrichment level. nih.gov It's important to correct for the natural abundance of ¹³C in the unlabeled lysine, which can contribute to the M+1 and M+2 signals. youtube.com
Quality assurance measures are essential throughout the analytical process. This includes:
Running calibration standards: Solutions with known concentrations of both labeled and unlabeled lysine are analyzed to create a calibration curve for accurate quantification. thermofisher.com
Including quality control samples: These are samples with known concentrations that are analyzed alongside the experimental samples to monitor the performance of the assay. thermofisher.com
Assessing repeatability: The intra-day and inter-day repeatability of the measurements are evaluated to ensure the precision of the method. researchgate.net
Verifying label stability: It is important to ensure that the isotopic label does not exchange or scramble during sample preparation and analysis. ¹³C labels are generally stable. chemie-brunschwig.ch
Monitoring for interferences: The data should be carefully inspected for any co-eluting compounds that might interfere with the measurement of the lysine peaks. gbiosciences.com
By implementing rigorous data processing and quality assurance protocols, researchers can have high confidence in the accuracy and reproducibility of the isotopic enrichment data obtained for this compound.
Computational Modeling and Data Interpretation in 13c Tracer Studies
Metabolic Network Reconstruction and Flux Modeling
The foundation of any 13C-MFA study is a comprehensive metabolic network model. This model is a mathematical representation of the known biochemical reactions occurring within a cell or organism. vanderbilt.edu It includes the stoichiometry of each reaction, the participating enzymes, and the cellular compartments where these reactions take place. The reconstruction process involves compiling information from genomic and biochemical databases, as well as literature, to create a detailed map of the metabolic pathways relevant to the biological system under investigation.
Once the network is reconstructed, it is used to build a flux model. This model describes the flow of metabolites through the network at a steady state, where the rate of production of each intracellular metabolite is equal to its rate of consumption. psu.edu This principle of mass balance provides a set of linear constraints on the possible values of the metabolic fluxes. However, these constraints alone are often insufficient to uniquely determine all the fluxes in the network, particularly in cases of parallel pathways and metabolic cycles. psu.edu This is where isotope tracing with compounds like DL-Lysine-1,2-13C2 dihydrochloride (B599025) becomes indispensable. By introducing a labeled substrate, the distribution of the 13C label throughout the metabolic network provides additional constraints that help to resolve the activities of different pathways. psu.edunih.gov For instance, the specific labeling pattern of lysine (B10760008) can be used to trace its catabolism and incorporation into various metabolic intermediates, providing insights into pathways such as the tricarboxylic acid (TCA) cycle. nih.gov
Algorithms for 13C-Metabolic Flux Analysis
The core of 13C-MFA lies in the computational algorithms used to estimate metabolic fluxes from experimental data. This process is essentially a parameter estimation problem where the unknown fluxes are determined by minimizing the difference between experimentally measured isotope labeling patterns and those simulated by the metabolic model. nih.gov
Parameter Estimation and Optimization Strategies
The estimation of metabolic fluxes is formulated as a least-squares optimization problem. nih.gov The objective is to find a set of flux values that minimizes the sum of squared residuals between the measured and simulated labeling data, while also satisfying the stoichiometric constraints of the metabolic network. nih.govnih.gov
Various optimization algorithms are employed for this purpose. Gradient-based local optimization methods are commonly used, but global optimization techniques like simulated annealing and genetic algorithms have also been applied to navigate the often complex and high-dimensional parameter space. nih.gov Hybrid approaches that combine the strengths of both global and local optimization strategies have also been developed to improve the efficiency and accuracy of flux estimation. nih.govresearchgate.net The choice of algorithm can significantly impact the computational time and the reliability of the estimated fluxes.
Confidence Interval Determination for Estimated Fluxes
A critical aspect of 13C-MFA is not just to estimate the most likely flux values, but also to determine the confidence with which these fluxes are known. nih.gov A significant challenge in this regard is that the relationship between fluxes and measured isotope patterns is often nonlinear. nih.gov
Several methods have been developed to determine the confidence intervals for the estimated fluxes. One approach involves calculating local estimates of standard deviations, but these can be inaccurate due to system nonlinearities. nih.gov More robust methods, such as bootstrap Monte-Carlo simulations or parameter continuation techniques, are used to obtain more accurate confidence intervals. nih.govresearchgate.net These methods repeatedly re-optimize the model with slight variations in the data or by systematically changing a specific flux value to map out its confidence range. nih.govresearchgate.net The width of the confidence intervals provides a measure of the uncertainty in the estimated flux and can highlight areas of the metabolic network that are poorly resolved by the current experimental setup. nih.gov
Isotope Tracing Software and Computational Tools
The complexity of 13C-MFA necessitates the use of specialized software packages. In the early days of the technique, researchers often had to develop their own custom code. nih.gov However, a number of user-friendly and powerful software tools are now available to facilitate the various steps of a 13C-MFA study, from model construction and experimental design to flux estimation and statistical analysis. nih.govvanderbilt.edunih.gov
These software packages, such as INCA, 13CFLUX2, and OpenFlux, provide a computational framework for performing the complex calculations involved in 13C-MFA. nih.govresearchgate.netresearchgate.net They often include features for:
Building and editing metabolic models.
Simulating isotope labeling patterns for a given set of fluxes.
Performing parameter estimation to determine the best-fit flux distribution.
Calculating confidence intervals for the estimated fluxes.
Visualizing flux maps and labeling data. nih.gov
The availability of these tools has made 13C-MFA more accessible to the broader scientific community and has been instrumental in the increasing number of studies utilizing this powerful technique. nih.govvanderbilt.edu
Addressing Challenges in Large-Scale Metabolic Models
While 13C-MFA has been highly successful in analyzing central carbon metabolism, its application to large-scale, genome-wide metabolic models presents significant challenges. nih.gov These models can encompass hundreds or even thousands of reactions and metabolites, leading to a substantial increase in the computational complexity of flux estimation.
One of the primary challenges is the sheer size of the optimization problem. As the number of fluxes to be estimated increases, the computational time required to find a solution can become prohibitive. nih.gov Furthermore, the increased complexity of the network can lead to a larger number of unidentifiable fluxes, where the available labeling data is insufficient to resolve their values.
To address these challenges, researchers are developing new computational approaches. These include model reduction techniques to simplify the network while retaining the most important pathways, as well as more efficient algorithms for solving large-scale optimization problems. nih.gov Additionally, the integration of data from multiple isotopic tracers and other 'omics' data, such as transcriptomics and proteomics, can provide additional constraints to improve the accuracy and resolution of flux estimates in large-scale models. unt.edu
Research Models and Experimental Design Considerations for Dl Lysine 1,2 13c2 Dihydrochloride
In Vitro Cellular Models
In vitro models provide a controlled environment to study cellular metabolism at a fundamental level. The use of DL-Lysine-1,2-13C2 dihydrochloride (B599025) in these systems enables precise measurement of lysine (B10760008) uptake, incorporation into proteins, and its role in various metabolic pathways.
Mammalian Cell Culture Systems (e.g., HEK293, HeLa Cells)
Mammalian cell lines are indispensable tools for studying the intricacies of cellular metabolism. Human Embryonic Kidney 293 (HEK293) cells and HeLa cells are commonly used due to their robustness and well-characterized metabolic profiles. nih.govnih.gov
In the context of metabolic studies, DL-Lysine-1,2-13C2 dihydrochloride can be introduced into the culture medium to trace lysine metabolism. For instance, HEK293 cells, known for their utility in studying a wide range of proteins and signaling pathways, can be cultured in a medium containing the labeled lysine. nih.gov This allows researchers to track the incorporation of the ¹³C label into newly synthesized proteins, providing a direct measure of protein synthesis rates. While specific studies detailing the use of this compound in HEK293 or HeLa cells are not prevalent in the searched literature, the principles of stable isotope labeling with amino acids (SILAC) are well-established in these cell lines.
HeLa cells, derived from cervical cancer, are another key model. nih.govnih.gov Studies have investigated the effects of lysine and its derivatives on HeLa cell proliferation and apoptosis. nih.gov The use of this compound in such a system would enable researchers to dissect the metabolic pathways affected by lysine availability and how this influences cancer cell metabolism.
Table 1: Applications of Labeled Lysine in Mammalian Cell Culture
| Cell Line | Research Focus | Potential Application of this compound |
| HEK293 | Protein expression and signaling pathway analysis. nih.gov | Quantifying protein synthesis rates and turnover. |
| HeLa | Cancer metabolism and apoptosis. nih.govnih.gov | Tracing lysine utilization in cancer cell proliferation. |
| CHO | Monoclonal antibody production. fda.gov | Optimizing protein production by tracking amino acid flux. |
Microbial Systems for Metabolic Engineering
Microbial systems, such as Escherichia coli and the yeast Saccharomyces cerevisiae, are powerful platforms for metabolic engineering and the production of valuable compounds, including amino acids like L-lysine. nih.govresearchgate.net Isotope tracers are crucial for mapping and quantifying metabolic fluxes within these organisms to optimize production strains. nih.gov
In E. coli, metabolic engineering strategies are employed to enhance L-lysine production by manipulating biosynthetic pathways. nih.govnih.gov Introducing this compound can help in understanding the dynamics of lysine metabolism, including its synthesis, degradation, and transport. nih.gov This knowledge is vital for identifying bottlenecks in production and designing more efficient microbial cell factories.
Similarly, in Saccharomyces cerevisiae, lysine biosynthesis is a complex process. ymdb.canih.gov While yeast cannot typically use lysine as a sole nitrogen source, its metabolism is of significant interest. researchgate.net Studies using ¹³C-labeled glucose have been employed to understand the metabolic profiling in yeast, and similar principles can be applied with labeled lysine to investigate its specific metabolic pathways. uni.lu For instance, research has revealed compartmentalized pools of α-ketoglutarate involved in lysine synthesis in the yeast Kluyveromyces lactis, a finding that could be further explored using ¹³C-labeled lysine. uni.lu
Table 2: Use of Isotope Tracers in Microbial Metabolic Engineering
| Organism | Research Application | Relevance of Labeled Lysine |
| Escherichia coli | L-lysine production, metabolic pathway analysis. nih.govnih.govnih.gov | Tracing lysine flux to optimize production strains. |
| Corynebacterium glutamicum | Industrial L-lysine production. researchgate.netnih.govnih.gov | Analyzing metabolic flux to improve yield. |
| Saccharomyces cerevisiae | Understanding amino acid biosynthesis. ymdb.canih.govresearchgate.net | Elucidating the complexities of lysine metabolic pathways. |
| Kluyveromyces lactis | Investigating compartmentalized metabolism. uni.lu | Confirming and exploring separate metabolic pools for lysine synthesis. |
Primary Cell Culture and Organoid Models
Primary cell cultures, derived directly from tissues, and organoids, which are three-dimensional structures that mimic organ function, offer more physiologically relevant models compared to immortalized cell lines. The use of this compound in these systems can provide insights that are more translatable to the whole organism.
Metabolic labeling in cultured mammalian cells is a well-established technique to perform metabolic flux analysis. nih.gov By supplying this compound in the culture medium, researchers can trace how primary cells from different tissues utilize lysine. This can reveal tissue-specific differences in protein metabolism and amino acid handling.
Organoid models, with their complex cellular architecture, are particularly valuable for studying metabolic diseases and cancer. Tracing the metabolism of this compound in organoids can help to understand how metabolic pathways are altered in a disease state within a more organ-like context.
In Vivo Animal Models
Rodent Models for Systemic Metabolic Investigations
Rats and mice are the most commonly used animal models in metabolic research due to their well-characterized genetics and physiology. Studies using ¹⁴C-labeled lysine have a long history in investigating whole-body protein synthesis and lysine catabolism in rats. nih.gov The use of the stable isotope-labeled this compound offers a safer alternative for similar investigations.
In rodent models, the labeled lysine can be administered, and its incorporation into proteins in various tissues can be measured over time. This provides data on tissue-specific protein turnover rates. nih.gov For example, research has been conducted in mice using ¹³C₆-lysine to create an atlas of protein turnover rates across different tissues, a methodology directly applicable to this compound. nih.govnih.gov Such studies are crucial for understanding the effects of diet, age, and disease on protein metabolism.
Table 3: Findings from Labeled Lysine Studies in Rodent Models
| Model | Isotope Used | Key Findings | Reference |
| Rats | DL-[1-¹⁴C]lysine | Estimated rates of whole-body protein synthesis, accretion, and degradation. | nih.gov |
| Rats and Dogs | DL-lysine-2- and -6-¹⁴C | Investigated the metabolic conversion of lysine to aspartic and glutamic acids. | nih.gov |
| Mice | ¹³C₆-lysine | Determined protein turnover rates across four different tissues. | nih.gov |
| Mice | ¹³C₆, ¹⁵N₂-lysine | Created a comprehensive atlas of protein half-lives in various tissues. | nih.gov |
Non-Rodent Animal Models in Specialized Metabolic Research
While less common, non-rodent models are used in specialized areas of metabolic research. For example, dogs have been used alongside rats in studies to understand the metabolism of lysine. nih.gov The fundamental principles of using isotope tracers apply across species, and this compound could be used to investigate lysine metabolism in larger animal models where specific physiological questions are being addressed.
The choice of animal model depends on the specific research question. For instance, if studying a metabolic disease that has a more accurate phenocopy in a non-rodent species, the use of this compound in that model would be warranted to trace the metabolic perturbations associated with the disease.
Tracer Delivery and Isotopic Equilibration in Animal Studies
The effective use of this compound in animal models hinges on precise tracer delivery and the achievement of isotopic equilibration. The method of administration is chosen based on the specific metabolic question being investigated. Common delivery methods include continuous intravenous (i.v.) infusion and oral administration. nih.govnih.gov Continuous i.v. infusions are frequently used to maintain a steady concentration of the tracer in the bloodstream, which is essential for many kinetic studies. nih.govyoutube.com This method, however, typically requires that the animal subjects be studied in a controlled laboratory environment, which can limit the duration of the study to less than 24 hours. nih.gov Oral tracer protocols, sometimes conducted over a 24-hour period, offer an alternative for studying processes like whole-body lysine oxidation and balance under conditions that may better reflect normal dietary intake. nih.govresearchgate.net
A critical concept in tracer studies is isotopic equilibration or steady state , which is the point at which the isotopic enrichment of a given metabolite becomes stable over time. nih.gov Reaching this state is fundamental for accurately calculating metabolic fluxes. The time required to achieve isotopic steady state is highly variable and depends on the specific metabolite, its pool size, and the metabolic fluxes involved. nih.gov For example, in studies using ¹³C-glucose, glycolytic intermediates may reach a steady state within minutes, whereas intermediates of the TCA cycle can take several hours. nih.gov
For amino acids like lysine, the dynamics are more complex. In some contexts, particularly standard cell cultures, rapid exchange between intracellular and extracellular amino acid pools can prevent isotopic steady state from ever being fully achieved. nih.gov In whole-body animal studies, the rate of appearance (Ra) and rate of disappearance (Rd) of the tracer from circulation are measured to provide insights into synthesis and breakdown rates. nih.govnih.gov The arteriovenous (A-V) balance model is a specific application of this principle, used to measure metabolic flux across a particular organ or tissue, such as muscle. youtube.comnih.gov
Table 1: Comparison of Tracer Delivery Methods and Equilibration Considerations
| Parameter | Intravenous (i.v.) Infusion | Oral Administration | Key Considerations |
|---|---|---|---|
| Primary Use | Measuring substrate kinetics, protein synthesis/breakdown. nih.govyoutube.com | Measuring 24-hour whole-body oxidation and balance. researchgate.net | The choice of method depends on the research objective. |
| Tracer State | Aims to achieve a constant plasma tracer concentration (steady state). nih.gov | Results in variable plasma tracer levels influenced by digestion and absorption. nih.gov | Steady-state analysis is simpler with i.v. infusion. |
| Duration | Typically short-term (< 24 hours). nih.gov | Can be extended to 24 hours or longer. researchgate.net | Oral methods are often better for studying diurnal metabolic rhythms. nih.gov |
| Equilibration Time | Varies by metabolite; minutes to hours. nih.gov | Influenced by "first-pass" metabolism in the liver. researchgate.net | Achieving steady-state is crucial for accurate flux calculations. nih.govresearchgate.net |
Controlled Experimental Environments and Media Design
The reliability of data from studies using this compound is directly dependent on the control of experimental conditions, both in vivo and in vitro.
Controlled Environments for Animal and Microbial Studies: Animal studies involving stable isotope tracers are typically conducted in controlled clinical or laboratory settings. nih.gov This control is necessary to minimize variables that could affect metabolism, such as diet, activity level, and environmental temperature. These constraints often mean that studies are limited to single, acute bouts of an intervention, like exercise, rather than long-term monitoring. youtube.com In microbiological research, chemostats are used to create a highly controlled environment where a steady state of growth can be achieved before the ¹³C-labeled tracer is introduced, allowing for precise metabolic flux analysis. plos.org
Media Design for In Vitro Studies: In vitro studies using cell cultures provide a powerful, reductionist approach to understanding metabolic pathways. The design of the culture medium is a critical experimental parameter. For stable isotope tracing, custom media are formulated where one or more standard components are replaced with their isotopically labeled counterparts. nih.gov For example, in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a standard ("light") amino acid in the medium is substituted with a "heavy" version, such as ¹³C₆-lysine. nih.govcreative-biolabs.com
This causes all newly synthesized proteins to incorporate the heavy amino acid, creating a mass shift that can be detected by mass spectrometry. creative-biolabs.com This allows for the direct comparison and quantification of protein abundance between different cell populations or conditions. creative-biolabs.com Media like RPMI 1640, DMEM, and McCoy's 5A are commonly customized for these purposes. nih.govcreative-biolabs.com The design can be tailored to specific research questions; for instance, labeling with ¹³C-glucose and ¹³C-amino acids allows researchers to trace the de novo synthesis of a wide range of cellular metabolites. nih.gov
Table 2: Example Components for Custom Cell Culture Medium in a ¹³C-Labeling Experiment
| Component Type | Standard ("Light") Component | Labeled ("Heavy") Component | Purpose in Tracing Studies |
|---|---|---|---|
| Amino Acid | L-Lysine dihydrochloride | This compound | To trace the incorporation of lysine into newly synthesized proteins. nih.govcreative-biolabs.com |
| Amino Acid | L-Arginine hydrochloride | ¹³C₆-Arginine hydrochloride | To trace arginine's metabolic fate and contribution to protein synthesis. nih.gov |
| Primary Carbon Source | Glucose | U-¹³C-Glucose | To trace the contribution of glucose carbons to various metabolic pathways, including glycolysis, the TCA cycle, and amino acid synthesis. nih.govnih.gov |
| Secondary Carbon Source | L-Glutamine | U-¹³C-Glutamine | To trace glutamine's role as a key substrate for the TCA cycle and nucleotide synthesis. nih.gov |
| Other Components | Vitamins, Salts, Serum | Unlabeled | Serum-derived nutrients remain unlabeled, allowing for the distinction between de novo synthesis and uptake from the medium. nih.gov |
Ethical Considerations in Isotope Tracer Research
All research involving animal subjects must adhere to strict ethical guidelines to ensure their welfare. Isotope tracer research is no exception and is governed by principles often summarized as the "Three Rs": Reduction, Refinement, and Replacement. nih.gov Some frameworks also include a fourth R for Responsibility. nih.gov
Reduction: This principle mandates that researchers design experiments to use the minimum number of animals necessary to obtain statistically significant and reproducible results. nih.gov A well-designed study with a clear rationale and appropriate sample size avoids the unnecessary use of animals. nih.gov
Replacement: This principle encourages researchers to use non-animal methods whenever possible. nih.gov This can include in vitro cell culture models, which are widely used in metabolic studies with labeled compounds like this compound, or in silico computer modeling. nih.govnih.gov While whole-organism physiology often necessitates animal models, the potential to answer specific questions with replacement methods must always be considered. nih.govnih.gov
Responsibility: This principle underscores the obligation of all personnel involved, from researchers to animal care technicians, to be properly trained and to uphold the welfare of the animals throughout the research process. nih.gov
Before any research can begin, the experimental protocol must be thoroughly reviewed and approved by an independent ethics committee, such as an Institutional Animal Care and Use Committee (IACUC). nih.govama-assn.org This review ensures that the study is not only scientifically sound but also ethically justified and that the welfare of the animals is a top priority.
Future Directions and Emerging Research Avenues
Advancements in Isotope Labeling Technologies
The landscape of isotope labeling is continuously evolving, driven by the need for greater sensitivity, broader coverage, and higher resolution in proteomics and metabolomics. nih.gov Stable isotope labeling with nuclei such as 13C has fundamentally enhanced the ability to identify and quantify low-concentration metabolites and trace metabolic pathways. nih.govnih.gov Technologies like Isotope Coded Affinity Tags (ICAT) have already broadened the scope of proteins that can be quantified, including those with low abundance or challenging biochemical properties like membrane proteins. youtube.com
Future advancements are expected to focus on several key areas. The development of more versatile and high-yield synthetic routes for producing 13C-labeled amino acids is crucial. rsc.org For instance, palladium-catalyzed C(sp³)–H functionalization represents a promising method for creating specifically labeled amino acids like 13C-methyl-labeled valine and isoleucine for production in mammalian cells, which lack the biosynthetic pathways to utilize simpler labeled precursors. rsc.orgnih.gov This approach could be adapted for more efficient synthesis of positionally labeled lysine (B10760008), such as DL-Lysine-1,2-13C2 dihydrochloride (B599025).
Furthermore, there is a trend towards developing targeted methods that offer maximum sensitivity with minimal computational demand. ethz.ch The use of stable isotope-labeled internal standards is becoming a cornerstone for accurate and standardized clinical metabolomics, as they co-elute with their endogenous counterparts and experience the same matrix effects, thereby improving the reliability of quantification. thermofisher.com For this purpose, 13C labeling is preferred over deuterium (B1214612) due to its chemical stability, ensuring the label remains intact throughout the analytical workflow. thermofisher.com
Integration of DL-Lysine-1,2-13C2 Dihydrochloride into Single-Cell Proteomics and Metabolomics
Single-cell analysis represents a major frontier in biology, offering unprecedented resolution of cellular heterogeneity within tissues. nih.gov Recent advances in mass spectrometry have enabled the quantification of thousands of proteins across thousands of individual cells. nih.gov However, a significant challenge in single-cell proteomics is the potential for protein leakage from damaged cells during sample preparation, which can bias results. nih.gov
Isotope labeling strategies using compounds like this compound are set to play a pivotal role in overcoming these challenges and enhancing the capabilities of single-cell analysis. In techniques like single-cell proteomics by mass spectrometry (SCoPE-MS), a small number of isotope-barcoded single cells are combined with a larger amount of a carrier proteome labeled with a different isotope tag. This approach boosts the signal of low-abundance peptides, enabling more robust quantification.
The application of dynamic labeling, where cells are pulsed with a labeled amino acid like 13C-lysine, can provide insights into protein synthesis and turnover at the single-cell level. This allows researchers to move beyond static snapshots of the proteome and explore the dynamic processes that shape cellular function and identity in heterogeneous populations. While not yet routine, the integration of such labeled compounds is a key area of development for characterizing the influence of protein translation and degradation on the functions of individual cells within complex tissues. nih.gov
Expansion of Metabolic Flux Analysis to Diverse Biological Systems
13C Metabolic Flux Analysis (13C-MFA) has become a powerful tool for quantifying the rates (fluxes) of metabolic pathways within a biological system. frontiersin.org13cflux.net By introducing a 13C-labeled substrate, such as this compound, into a system at metabolic steady state, researchers can trace the incorporation of the heavy isotope into downstream metabolites. 13cflux.net The resulting mass isotopomer distributions, measured by mass spectrometry or NMR, provide a detailed map of metabolic activity. frontiersin.org13cflux.net
Initially developed for microbial systems, 13C-MFA is now being applied to a wide range of more complex biological systems, including mammalian cells, plant seeds, and even whole organisms. researchgate.netyoutube.com The use of labeled amino acids is particularly valuable. For instance, in mammalian cell culture, researchers have used 13C-labeled glucose and glutamine to probe the metabolic shifts characteristic of cancer cells. nih.gov Similarly, labeled lysine can be used to trace its own metabolic pathways and serve as a reporter for protein synthesis rates.
Future expansion will involve applying these techniques to an even greater diversity of systems and conditions. This includes studying metabolic interactions in microbial communities, understanding metabolic reprogramming in disease states, and analyzing the metabolism of specific tissues or subcellular compartments in vivo. researchgate.netnih.gov The ability to use specific isotopomers like this compound allows for more focused experiments to probe particular reactions with greater precision. nih.gov
Development of Novel Computational Frameworks for Isotopic Data
The increasing complexity of isotope tracing experiments, especially in metabolomics and flux analysis, generates vast and complex datasets. nih.govfao.org The analysis of this data requires sophisticated computational frameworks to correct for natural isotope abundance, deconvolve mass spectra, and calculate metabolic fluxes. nih.gov
A key challenge is correcting for the natural abundance of stable isotopes (e.g., the ~1.1% natural abundance of 13C), which can interfere with the signals from the introduced tracer. youtube.com Algorithms have been developed to perform this correction for multi-isotope tracing experiments (e.g., using both 13C and 15N), which is essential for accurate data interpretation. nih.gov These frameworks must be capable of handling the thousands of isotopologue peaks that can be detected with modern high-resolution mass spectrometers. nih.govfao.org
Future development in this area will focus on creating more robust and automated software capable of handling ever-larger datasets from omics-level experiments. nih.gov This includes the development of algorithms for non-stationary MFA (for systems not at a steady state) and improved statistical methods for assessing the confidence of flux estimates. ethz.ch These computational tools are critical for translating the raw mass spectrometry data from experiments using tracers like this compound into meaningful biological insights. frontiersin.org
Potential for this compound in Synthetic Biology Applications
Synthetic biology involves the design and construction of new biological parts, devices, and systems for useful purposes. numberanalytics.com A major focus of the field is the engineering of metabolic pathways in microorganisms to optimize the production of biofuels, pharmaceuticals, and other high-value chemicals. numberanalytics.com
13C-MFA is a critical tool in this endeavor, as it allows engineers to identify metabolic bottlenecks, quantify the efficiency of engineered pathways, and discover unintended metabolic rerouting. numberanalytics.com By providing a detailed, quantitative picture of cellular metabolism, MFA guides the rational design of genetic modifications to improve production. 13cflux.net
The use of labeled amino acids such as this compound is highly relevant. For example, in the optimization of the lysine biosynthesis pathway in Corynebacterium glutamicum, 13C-MFA was used to identify targets for metabolic engineering, leading to a significant increase in lysine production. numberanalytics.com As synthetic biology tackles increasingly complex projects, such as engineering multicellular consortia or programming dynamic cellular behaviors, the need for precise analytical tools like 13C-MFA will only grow. Tracing the fate of essential amino acids like lysine provides a direct readout of both central carbon metabolism and the allocation of resources toward biomass and protein synthesis, making it a powerful input for optimizing synthetic biological systems. numberanalytics.com
Mentioned Compounds
Q & A
Q. What are the primary research applications of DL-Lysine-1,2-¹³C₂ dihydrochloride in biochemical studies?
DL-Lysine-1,2-¹³C₂ dihydrochloride is primarily used as a stable isotope tracer in metabolic flux analysis to study protein synthesis rates, lysine metabolism, and amino acid turnover. The ¹³C labeling at positions 1 and 2 enables precise tracking of isotopic incorporation into biomolecules via techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). For cell culture studies, prepare stock solutions in isotonic buffers (pH ~6.5–7.4) to avoid lysosomal interference, and validate isotopic purity using high-resolution MS before experimentation .
Q. How does the dihydrochloride salt form influence the solubility and stability of DL-Lysine in experimental setups?
The dihydrochloride form enhances solubility in aqueous solutions compared to freebase lysine, particularly in acidic buffers (e.g., pH <3). This improves stability during long-term storage (recommended at –20°C in desiccated conditions). However, in alkaline conditions (pH >8), the hydrochloride ions may dissociate, potentially altering reaction kinetics. Always calibrate buffer pH after dissolving the compound to ensure consistency .
Q. What analytical techniques are most suitable for detecting ¹³C incorporation from DL-Lysine-1,2-¹³C₂ dihydrochloride in metabolic studies?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for quantifying ¹³C enrichment in lysine-derived metabolites (e.g., hydroxylysine, saccharopine). For protein-level analysis, use enzymatic digestion followed by MS to detect labeled peptides. Gas chromatography-MS (GC-MS) is less ideal due to derivatization requirements that may introduce isotopic fractionation .
Advanced Research Questions
Q. How can researchers optimize experimental design to minimize isotopic dilution when using DL-Lysine-1,2-¹³C₂ dihydrochloride in vivo?
Isotopic dilution occurs when unlabeled lysine pools dilute the tracer. To mitigate this:
Q. What methodological considerations are critical when reconciling discrepancies in isotopic enrichment data from longitudinal studies?
Contradictions often arise from variable isotopic incorporation rates or matrix effects. To address this:
- Normalize data to internal standards (e.g., ¹⁵N-labeled amino acids) to control for instrument drift.
- Apply multivariate statistical analysis (e.g., principal component analysis) to distinguish biological variation from technical noise.
- Cross-validate results with orthogonal methods, such as NMR or isotope ratio MS, to confirm ¹³C positional labeling .
Q. How should researchers correct for natural ¹³C abundance when quantifying isotopic enrichment in complex biological matrices?
Natural ¹³C (1.1% abundance) can skew low-level tracer signals. Use the following correction formula:
Validate calculations with control samples spiked with known ¹³C concentrations. For high-background matrices (e.g., lipid-rich tissues), employ background subtraction protocols during data processing .
Q. What strategies are effective in designing dose-response experiments using DL-Lysine-1,2-¹³C₂ dihydrochloride for kinetic modeling?
- Use a factorial design with varying tracer concentrations (e.g., 0.1–2.0 mM) and timepoints (0–24 hrs) to capture saturation kinetics.
- Incorporate stable isotope-resolved metabolomics (SIRM) to map flux into downstream pathways (e.g., tricarboxylic acid cycle).
- Apply Michaelis-Menten or Hill equation models to derive kinetic parameters, ensuring statistical power with n ≥5 replicates per condition .
Methodological Best Practices
- Storage & Handling : Aliquot stock solutions to avoid freeze-thaw cycles, which may degrade isotopic integrity. Use amber vials to prevent light-induced degradation .
- Data Validation : Include blank runs and matrix-matched calibration curves in MS workflows to account for ion suppression/enhancement .
- Ethical Reporting : Adhere to the International System of Units (SI) and IUPAC nomenclature in publications, with explicit documentation of isotopic purity (e.g., ≥98% ¹³C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
